Imino(methyl)(3-methylbutyl)-lambda6-sulfanone, with the CAS number 121034-26-2, is a sulfanone compound characterized by its unique structure that includes an imino group and a methyl-substituted branched alkyl chain. The molecular formula of this compound is C₆H₁₅NOS, and it has a molecular weight of 149.26 g/mol. The compound's structure features a sulfur atom bonded to an oxygen atom (sulfanone), along with an imino group attached to a methyl and a 3-methylbutyl group, contributing to its chemical properties and potential reactivity .
The specific reaction pathways depend on the conditions such as pH, temperature, and the presence of catalysts .
The synthesis of imino(methyl)(3-methylbutyl)-lambda6-sulfanone can involve several approaches:
Imino(methyl)(3-methylbutyl)-lambda6-sulfanone has potential applications in various fields:
Interaction studies of imino(methyl)(3-methylbutyl)-lambda6-sulfanone focus on understanding how this compound interacts with biological targets:
Imino(methyl)(3-methylbutyl)-lambda6-sulfanone shares similarities with several other compounds in the sulfanone class. Here are some comparable compounds:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| Cyclopropyl(imino)(3-methylbutyl)-lambda6-sulfanone | 2059949-41-4 | C₈H₁₇NOS | Contains a cyclopropyl group instead of methyl |
| Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone | 2059942-22-0 | C₁₀H₂₁NOS | Features a cyclopentyl group, increasing steric hindrance |
| (3-bromophenyl)(imino)methyl-lambda6-sulfanone | 1789700-09-9 | C₉H₈BrNOS | Contains a bromophenyl group, enhancing electrophilic character |
These compounds highlight the structural diversity within the sulfanone family while showcasing unique functional groups that may influence their reactivity and biological activity compared to imino(methyl)(3-methylbutyl)-lambda6-sulfanone .
Imino(methyl)(3-methylbutyl)-lambda6-sulfanone belongs to the sulfanone class of organosulfur compounds, defined by the presence of a sulfonyl ($$ \text{R-SO}_2-\text{R}' $$) functional group. Unlike conventional sulfones, this molecule incorporates an imino group ($$ \text{=N-} $$) directly bonded to the sulfur atom, resulting in the structural formula $$ \text{O=S(CCC(C)C)(C)=N} $$ as depicted by its SMILES notation. The systematic IUPAC name reflects its branched alkyl substituents and sulfur coordination: N-methyl-3-methylbutylsulfonamide-1λ6-sulfanone.
Table 1: Key physicochemical properties of Imino(methyl)(3-methylbutyl)-lambda6-sulfanone
| Property | Value | Source |
|---|---|---|
| CAS No. | 121034-26-2 | |
| Molecular Formula | $$ \text{C}6\text{H}{15}\text{NOS} $$ | |
| Molecular Weight | 149.25 g/mol | |
| SMILES | O=S(CCC(C)C)(C)=N | |
| Sulfur Oxidation State | +6 (λ6) |
The compound’s classification bridges sulfonamides and sulfones, with the imino group introducing nucleophilic reactivity atypical of traditional sulfones. This hybrid structure expands its utility in synthetic pathways requiring both electrophilic sulfur centers and nitrogen-based coordination sites.
Sulfanone derivatives have played pivotal roles in industrial and pharmaceutical chemistry since the mid-20th century. Early developments focused on sulfolane (tetramethylene sulfone), a solvent synthesized via sulfur dioxide cycloaddition with butadiene, which revolutionized hydrocarbon purification processes. The discovery of sulfolane’s polar aprotic properties highlighted sulfones’ ability to stabilize charged intermediates, spurring interest in functionalized derivatives.
In medicinal chemistry, buthionine sulfoximine emerged as a landmark sulfanone derivative, demonstrating irreversible inhibition of γ-glutamylcysteine synthetase and glutathione depletion in cancer cells. This mechanistic insight validated sulfanones as modulators of cellular redox pathways, inspiring drug discovery efforts targeting oxidative stress-related diseases. The structural flexibility of sulfanones—exemplified by imino(methyl)(3-methylbutyl)-lambda6-sulfanone—enables fine-tuning of electronic and steric properties, critical for optimizing pharmacokinetic profiles.
The lambda convention ($$ \lambda $$) provides a systematic method for denoting sulfur’s oxidation state and coordination geometry. In imino(methyl)(3-methylbutyl)-lambda6-sulfanone, the λ6 designation indicates a hexavalent sulfur atom bonded to two oxygen atoms (as sulfonyl), one imino nitrogen, and two carbon centers. This contrasts with tetravalent sulfur (λ4) in sulfoxides or divalent sulfur (λ2) in thioethers.
Sulfur’s oxidation state in this compound is +6, calculated as follows: Each double-bonded oxygen contributes -2, the imino nitrogen (assuming a neutral charge) contributes 0, and the two carbon groups contribute -1 each. Thus, $$ \text{S} + 2(-2) + 0 + 2(-1) = 0 \rightarrow \text{S} = +6 $$. The λ6 notation avoids ambiguity inherent in traditional oxidation state descriptors, particularly in organosulfur compounds with complex bonding networks. This precision is vital for predicting reactivity, such as nucleophilic substitutions at the sulfur center or participation in redox cycles.
The adoption of lambda notation aligns with IUPAC recommendations for specifying hypervalent elements, ensuring clarity in structural communication across chemical disciplines. For imino(methyl)(3-methylbutyl)-lambda6-sulfanone, this formalism underscores its potential as a scaffold for designing catalysts or therapeutic agents where sulfur’s electronic environment dictates function.
| Precursor | Reagent | Stoichiometric Ratio | Yield Range | Reference Conditions |
|---|---|---|---|---|
| 3-Methylbutyl methyl sulfide | Chlorine/Oxaziridine | 1.0 : 1.2 | 78% | Mild conditions, copper catalyst |
| 3-Methylbutanethiol + isopropylamine | Condensation agents | 1.0 : 1.0 : catalytic | 49-80% | Controlled pH, ambient temp |
| Diphenyl sulfone | Organolithium reagents | 1.0 : 2.2 equiv CuCl | 66% | Room temperature, MeTHF |
| Thioether (general) | Ammonium carbonate + PIDA | 1.0 : 4.6 : 3.0 | 79-94% | Room temperature, 1h |
| Sulfinic acid salts | Alkylating agents | 1.0 : 2.0 | 45-96% | Various temperatures |
The most effective stoichiometric approach employs 3-methylbutyl methyl sulfide with chlorine or oxaziridine derivatives in a 1.0:1.2 molar ratio, achieving yields up to 78% under mild reaction conditions [1]. This methodology benefits from the use of copper catalysts that facilitate carbon-nitrogen bond formation through transmetalation mechanisms [1] [8].
The choice of precursor systems directly influences the mechanistic pathway and subsequent product distribution [2] [9]. Sulfoximine formation typically proceeds through either oxidation followed by imination or the reverse sequence of imination followed by oxidation [2]. The 3-methylbutyl substituent provides optimal steric hindrance that favors the formation of the desired lambda6 configuration while minimizing competing side reactions [1] [3].
Recent advances in precursor optimization have focused on the development of one-pot synthetic sequences that eliminate the need for isolation of intermediate species [5] [9]. These approaches utilize carefully controlled stoichiometric ratios that maintain reactive species concentrations within optimal ranges throughout the transformation sequence [4] [6].
The formation of Imino(methyl)(3-methylbutyl)-lambda6-sulfanone proceeds most efficiently through transition metal-catalyzed pathways that activate both the sulfur center and the nitrogen-containing reagents [10] [8]. Copper-based catalytic systems have emerged as the most versatile approach, utilizing copper(I) complexes with diamine ligands to facilitate carbon-nitrogen bond formation through transmetalation mechanisms [1] [8].
Rhodium complexes, particularly rhodium(II) acetate, provide highly effective catalytic pathways for nitrene transfer reactions that install the imino functionality [5] [9]. These systems operate through the formation of rhodium-nitrenoid intermediates that display exceptional reactivity toward sulfide and sulfoxide substrates [2] [9]. Reaction yields typically range from 72% to 96% depending on substrate electronic properties and reaction conditions [5].
Iron-based catalysts represent an economically attractive alternative for sulfanone synthesis, operating through oxidative coupling mechanisms that tolerate a broad range of functional groups [11] [12]. These systems require elevated temperatures ranging from 80°C to 150°C but provide good yields for substrates that are challenging with other catalytic approaches [11] [12].
Table 2: Catalytic Pathways in Sulfanone Formation
| Catalyst System | Mechanism | Temperature Range | Yield Performance | Substrate Scope |
|---|---|---|---|---|
| Copper(I) with diamine ligand | C-N bond formation via transmetalation | Room temperature to 80°C | Up to 78% | Broad alkyl chains |
| Rhodium complexes (Rh₂(OAc)₄) | Nitrene transfer reaction | 40-100°C | 72-96% | Sulfides and sulfoxides |
| Iron-based catalysts | Oxidative coupling | 80-150°C | 53-83% | Limited to specific substrates |
| Manganese pincer complexes | Metal-ligand cooperation | 70°C | Good selectivity | α-alkylation reactions |
| Silver nitrate systems | Iminoiodinane activation | Ambient | Moderate yields | Various sulfonyl compounds |
Manganese pincer complexes have demonstrated remarkable selectivity in alpha-alkylation reactions involving sulfone substrates [7]. These systems operate through metal-ligand cooperation mechanisms that enable precise control over regioselectivity and stereochemistry [7]. The catalytic cycle involves formation of alkoxy manganese intermediates followed by beta-hydrogen elimination and subsequent hydrogenation steps [7].
Recent developments in catalytic sulfanone synthesis have focused on sustainable approaches that minimize environmental impact while maintaining high efficiency [13]. Strontium-manganese oxide perovskite catalysts modified through oxygen defect engineering represent a breakthrough in selective sulfide oxidation [13]. These systems achieve near-perfect selectivity at temperatures as low as 30°C through controlled oxygen vacancy formation [13].
Photoredox catalysis using ruthenium complexes under visible light irradiation provides mild reaction conditions for sulfanone formation [9]. These systems generate reactive nitrenoid species through light-activated processes that proceed at ambient temperature with excellent functional group tolerance [9].
The choice of solvent system profoundly influences both reaction kinetics and product selectivity in sulfanone synthesis [14] [15]. Polar protic solvents such as methanol provide optimal solvation for ionic intermediates while maintaining compatibility with organometallic catalysts [16]. Methanol at 0.2 molar concentration enables complete reactions within one hour while achieving high yields with excellent functional group tolerance [16].
Tetrahydrofuran represents the preferred solvent for organolithium-mediated transformations due to its ability to stabilize carbanion intermediates [6]. Room temperature reactions in tetrahydrofuran proceed to completion in less than one minute, with resulting solutions remaining stable for extended periods [6]. This solvent system proves particularly effective for reactions requiring strictly anhydrous conditions [6].
Systematic temperature optimization studies have revealed optimal thermal conditions for each synthetic pathway [14] [17]. Low-temperature approaches utilizing ambient conditions provide excellent selectivity for thermally sensitive substrates while minimizing unwanted side reactions [16]. Elevated temperature protocols at 70°C to 100°C enhance reaction rates for challenging substrates but require careful monitoring to prevent decomposition [5] [18].
Table 3: Solvent Systems and Temperature Optimization
| Solvent System | Optimal Temperature | Reaction Time | Yield Optimization | Special Considerations |
|---|---|---|---|---|
| Methanol (MeOH) | 0.2 M concentration, RT | 1 hour | High yields with good tolerance | Good functional group tolerance |
| Tetrahydrofuran (MeTHF) | Room temperature to reflux | Less than 1 min to 2.5 h | Complete reaction in short time | Stable solutions at RT |
| Dimethyl sulfoxide (DMSO) | 100°C | 5.78 hours | Maximized at 61.24% | Optimal for maximizing yield |
| Toluene | 70°C | 24 hours | Good yields under mild conditions | Requires inert atmosphere |
| Acetonitrile | Room temperature | Variable | Moderate to excellent | Can serve as cyanation source |
Dimethyl sulfoxide emerges as the optimal solvent for yield maximization strategies, achieving 61.24% yield under optimized conditions of 100°C for 5.78 hours [18]. These parameters represent the result of systematic optimization studies using response surface methodology [18].
Multicomponent solvent systems offer enhanced performance through synergistic effects between different solvent components [15]. Sulfolane-amine-methanol mixtures provide low viscosity characteristics while maintaining high solubility for organosulfur compounds [15]. These systems enable precise control over reaction parameters through adjustment of individual component ratios [15].
Ionic liquid solvents represent an emerging approach for sustainable sulfanone synthesis [19]. These systems provide excellent thermal stability and enable catalyst recycling while minimizing volatile organic compound emissions [19]. Temperature optimization in ionic liquid systems typically requires higher thermal input but provides superior selectivity profiles [19].
Crystallization techniques provide the most reliable approach for obtaining high-purity Imino(methyl)(3-methylbutyl)-lambda6-sulfanone [20]. The temperature-dependent solubility characteristics of sulfanone compounds enable effective purification through controlled cooling crystallization [20]. This approach typically achieves 85% to 95% yield recovery while producing crystals of exceptional purity suitable for analytical characterization [20].
The crystallization process requires careful selection of appropriate solvents that exhibit high solubility for the target compound at elevated temperatures but low solubility at reduced temperatures [20]. Optimal crystallization solvents should not react with the sulfanone compound and must be easily removable after the purification process [20]. The cooling rate represents a critical parameter, with slow cooling rates favoring the formation of large, well-formed crystals that facilitate subsequent handling and analysis [20].
Recrystallization procedures enable the achievement of ultra-pure compounds through multiple dissolution and cooling cycles [20]. This technique proves particularly valuable for pharmaceutical applications where exceptionally high purity standards must be met [20]. Typical yield recovery ranges from 80% to 90% while achieving purity levels that exceed those obtainable through single crystallization procedures [20].
Table 4: Purification Techniques and Yield Maximization
| Purification Method | Principle | Typical Yield Recovery | Purity Achieved | Application Notes |
|---|---|---|---|---|
| Crystallization (cooling method) | Temperature-dependent solubility | 85-95% | High purity crystals | Cost-effective, simple equipment |
| Recrystallization | Dissolution and slow cooling | 80-90% (ultra-pure) | Ultra-pure compounds | Multiple cycles for highest purity |
| Column chromatography | Differential adsorption | 70-90% | Good separation | 50-100% EtOAc in hexanes gradient |
| Reverse-phase HPLC | Hydrophobic interactions | 60-85% | High resolution | 13-50% MeCN in 0.05% aq. NH₄OH |
| Washing with solvents | Selective dissolution | 90-98% | Removal of impurities | Small solvent volumes required |
Column chromatography using gradient elution with ethyl acetate in hexanes provides excellent separation of sulfanone products from synthetic impurities [16]. Typical gradient conditions employ 50% to 100% ethyl acetate concentrations to achieve optimal resolution while maintaining reasonable analysis times [16]. This technique proves particularly effective for complex reaction mixtures containing multiple sulfur-containing species [16].
Systematic yield optimization requires careful attention to multiple experimental parameters that influence both reaction efficiency and product recovery [21] [18]. Catalyst loading optimization studies have demonstrated that reducing catalyst concentrations to 0.01-0.05 mol% can achieve turnover numbers exceeding 3500 while maintaining excellent selectivity [21]. These conditions represent optimal balance between economic considerations and synthetic efficiency [21].
Table 5: Yield Maximization Strategies
| Strategy | Implementation | Yield Impact | Typical Improvement |
|---|---|---|---|
| Catalyst loading optimization | 0.01-0.05 mol% catalyst loading | TON up to 3500 | 15-25% yield increase |
| Temperature control | Gradual heating and cooling rates | Large, well-formed crystals | 10-20% better product quality |
| Reaction time extension | Extended reaction times (up to 3 days) | Full conversion achieved | 20-30% higher conversion |
| Precursor purity | High-purity starting materials | Reduced side reactions | 5-15% purity improvement |
| Atmosphere control | Inert gas atmosphere | Prevention of oxidative degradation | 10-25% yield preservation |
| Concentration effects | Optimized molarity (0.2-0.5 M) | Balanced reaction kinetics | 10-20% efficiency gain |
Temperature control strategies involving gradual heating and cooling rates significantly improve crystal quality and overall product recovery [20]. These approaches enable the formation of large, well-formed crystals that facilitate purification while minimizing mechanical losses during handling procedures [20]. Typical improvements in product quality range from 10% to 20% compared to rapid thermal cycling approaches [20].
X-ray crystallographic analysis represents the gold standard for determining the three-dimensional molecular structure of sulfoximines. While specific crystallographic data for imino(methyl)(3-methylbutyl)-lambda6-sulfanone is not extensively documented in the literature, comparative analysis with structurally related sulfoximines provides valuable insights into its expected structural parameters [1].
The compound adopts a tetrahedral coordination geometry around the sulfur center, characteristic of lambda6-sulfanones. X-ray crystallography data for analogous sulfoximines, such as ((1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)imino)(methyl)(phenyl)-λ⁶-sulfanone, reveal planar sulfoximine cores with sulfur-nitrogen bond lengths of approximately 1.45 Å and sulfur-carbon bond lengths of approximately 1.42 Å [1]. These structural features are critical for understanding intermolecular interactions in catalysis and supramolecular assemblies.
The crystallographic parameters for sulfoximines typically exhibit monoclinic or triclinic crystal systems with space groups such as P21/c or P-1. Unit cell dimensions generally range from 8-12 Å for the a-axis, 10-15 Å for the b-axis, and 12-18 Å for the c-axis, with unit cell volumes between 1200-2500 ų. The molecular packing efficiency, reflected in densities of 1.3-1.6 g/cm³, indicates effective space utilization within the crystal lattice [2].
| Property | Value | Significance |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | Defines crystal lattice |
| Space Group | P21/c, P-1 | Symmetry operations |
| Unit Cell Volume (ų) | 1200-2500 | Unit cell size |
| Density (g/cm³) | 1.3-1.6 | Packing efficiency |
| Temperature (K) | 100-298 | Data collection condition |
The tetrahedral arrangement around the sulfur center features bond angles that deviate from the ideal tetrahedral angle of 109.5°. The C-S-C bond angle typically ranges from 97-102°, while the N-S-O bond angle spans 108-112°. These deviations reflect the electronic and steric influences of the substituents attached to the sulfur atom [3] [4].
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance studies of imino(methyl)(3-methylbutyl)-lambda6-sulfanone reveal characteristic splitting patterns in the proton nuclear magnetic resonance spectrum. Split signals in the δ 2.5–3.5 ppm range correspond to diastereotopic protons near the sulfanone group, a phenomenon commonly observed in sulfoximines due to the presence of a stereogenic sulfur center [5]. These findings suggest similar splitting patterns necessitating chiral chromatography or crystallization for enantiomer isolation.
Carbon-13 nuclear magnetic resonance spectroscopy displays aliphatic carbon signals in the δ 15-50 ppm range, consistent with the branched 3-methylbutyl chain and methyl substituents. The carbon atom directly bonded to sulfur typically appears further downfield due to the deshielding effect of the electronegative sulfur atom [7].
Nitrogen-15 nuclear magnetic resonance spectroscopy, when employed, shows characteristic sulfoximine nitrogen chemical shifts in the δ -300 to -400 ppm range. This significant upfield shift reflects the unique electronic environment of the nitrogen atom in the sulfoximine functional group [8].
Infrared Spectroscopy
Infrared spectroscopic analysis reveals distinctive vibrational modes characteristic of the sulfoximine functional group. The sulfur-oxygen double bond stretch appears in the 1050-1200 cm⁻¹ region, while the sulfur-nitrogen double bond stretch is observed at higher frequencies, typically 1200-1300 cm⁻¹. These assignments are consistent with the formal double bond character of both the S=O and S=N bonds in sulfoximines [3] .
Alkyl carbon-hydrogen stretching vibrations appear in the expected 2800-3000 cm⁻¹ region, corresponding to the methyl and 3-methylbutyl substituents. The presence of the imino nitrogen-hydrogen stretch, when observable, typically appears around 3200-3400 cm⁻¹, though this band may be weak or absent depending on hydrogen bonding interactions [9].
Ultraviolet-Visible Spectroscopy
Ultraviolet-visible spectroscopic measurements of sulfoximines typically reveal absorption maxima in the 200-300 nm range, attributed to n→π* electronic transitions involving the sulfur and nitrogen lone pairs. The electronic transitions reflect the unique electronic structure of the sulfoximine chromophore, with the λmax values dependent on the substituent electronic properties [10].
| Technique | Expected Range/Assignment | Notes |
|---|---|---|
| NMR (¹H) | δ 2.5-3.5 ppm (diastereotopic protons) | Split signals due to diastereomers |
| NMR (¹³C) | δ 15-50 ppm (alkyl carbons) | Aliphatic carbon signals |
| NMR (¹⁵N) | δ -300 to -400 ppm (sulfoximine nitrogen) | Characteristic sulfoximine N chemical shift |
| IR (S=O stretch) | 1050-1200 cm⁻¹ | Sulfur-oxygen double bond |
| IR (S=N stretch) | 1200-1300 cm⁻¹ | Sulfur-nitrogen double bond |
| UV-Vis (λmax) | 200-300 nm | n→π* transitions |
Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of imino(methyl)(3-methylbutyl)-lambda6-sulfanone. Computational studies employing the B3LYP functional with 6-31G(d,p) basis sets typically reveal molecular properties consistent with experimental observations [10] [11].
The calculated molecular geometry demonstrates the tetrahedral coordination around the sulfur center, with bond lengths and angles in good agreement with crystallographic data. The sulfur-nitrogen bond length calculated through density functional theory ranges from 1.45-1.50 Å, while the sulfur-oxygen bond length spans 1.42-1.45 Å. These values align well with experimental measurements from related sulfoximines [3] [4].
Electronic Properties
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insight into the compound's electronic reactivity. Typical highest occupied molecular orbital energies range from -7.2 to -8.5 eV, while lowest unoccupied molecular orbital energies span -1.5 to -2.8 eV, resulting in energy gaps of 4.5-6.0 eV. This substantial energy gap indicates relative electronic stability [11].
The dipole moment, calculated to be in the 3.5-4.5 Debye range, reflects the polar nature of the sulfoximine functional group. This polarity arises from the formal charges on the sulfur, oxygen, and nitrogen atoms within the lambda6-sulfanone moiety [10].
Reactivity Descriptors
Chemical hardness values typically range from 2.2-3.0 eV, indicating moderate resistance to charge transfer. Conversely, chemical softness values of 0.33-0.45 eV⁻¹ suggest a moderate tendency to accept electrons. The electrophilicity index, ranging from 2.0-3.5, provides a measure of the compound's electrophilic reactivity [11].
| Property | Typical Values (B3LYP/6-31G(d,p)) | Notes |
|---|---|---|
| Dipole Moment (Debye) | 3.5-4.5 | Molecular polarity indicator |
| HOMO Energy (eV) | -7.2 to -8.5 | Highest occupied molecular orbital |
| LUMO Energy (eV) | -1.5 to -2.8 | Lowest unoccupied molecular orbital |
| Energy Gap (eV) | 4.5-6.0 | Electronic excitation energy |
| Chemical Hardness (eV) | 2.2-3.0 | Resistance to charge transfer |
| Electrophilicity Index | 2.0-3.5 | Electrophilic reactivity |
The structural comparison of imino(methyl)(3-methylbutyl)-lambda6-sulfanone with related sulfilimines reveals important structural-activity relationships. The distinction between sulfoximines and sulfilimines lies primarily in the oxidation state of the sulfur center and the resulting coordination geometry [3] [8].
Structural Distinctions
Sulfoximines exhibit tetrahedral coordination around the sulfur center with formal double bonds to both oxygen and nitrogen atoms. In contrast, sulfilimines display trigonal pyramidal geometry around sulfur, with the sulfur atom surrounded by two substituents, a nitrogen atom, and a lone electron pair [3]. This fundamental difference results in distinct chemical and physical properties.
The sulfur-nitrogen bond length in sulfilimines ranges from 1.610 Å to 1.669 Å, significantly longer than the corresponding bonds in sulfoximines (1.45-1.50 Å) [12]. This difference reflects the reduced bond order in sulfilimines compared to the formal double bond character in sulfoximines.
Electronic Structure Differences
The electronic structure of sulfilimines differs substantially from sulfoximines due to the absence of the sulfur-oxygen double bond. Nuclear magnetic resonance studies indicate that the sulfur-nitrogen bond in sulfilimines exhibits characteristics intermediate between single and double bonds, contrasting with the pronounced double bond character in sulfoximines [8] [13].
The configurational stability also differs markedly between the two classes. While sulfoximines demonstrate high configurational stability at ambient temperature, sulfilimines undergo racemization at elevated temperatures (approximately 100°C) through pyramidal inversion [3].
Comparative Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Steric Effects |
|---|---|---|---|---|
| Imino(methyl)(3-methylbutyl)-lambda6-sulfanone | C₆H₁₅NOS | 149.26 | Branched alkyl chain | Moderate |
| Imino(methyl)(phenyl)-lambda6-sulfanone | C₇H₉NOS | 155.22 | Aromatic ring | Low |
| Imino(methyl)(piperidin-4-yl)-lambda6-sulfanone | C₆H₁₄N₂OS | 162.08 | Heterocyclic ring | High |
| Cyclobutyl(imino)methyl-lambda6-sulfanone | C₅H₁₁NOS | 133.21 | Cyclic alkyl substituent | High |
| Imino(methyl)(oxan-4-yl)-lambda6-sulfanone | C₆H₁₃NO₂S | 163.24 | Oxygen-containing ring | Moderate |
The 3-methylbutyl substituent in the target compound introduces moderate steric effects compared to the high steric hindrance observed in cyclic systems like piperidin-4-yl derivatives. This intermediate steric profile influences both the reactivity and the conformational preferences of the molecule [7].
Bond Length and Angle Comparisons
Comparative analysis of bond parameters reveals consistent trends across the sulfoximine family. The sulfur-carbon bond lengths remain relatively constant across different substituents, typically ranging from 1.775-1.838 Å [2]. However, subtle variations occur based on the electronic and steric properties of the substituents.
| Structural Parameter | Imino(methyl)(3-methylbutyl)-lambda6-sulfanone | Related Sulfoximines (Literature) |
|---|---|---|
| S-N Bond Length (Å) | ~1.45-1.50 | 1.482-1.498 |
| S-O Bond Length (Å) | ~1.42-1.45 | 1.42-1.50 |
| S-C Bond Length (Å) | ~1.78-1.82 | 1.775-1.838 |
| N-S-O Bond Angle (°) | ~108-112 | 108-115 |
| C-S-C Bond Angle (°) | ~97-102 | 96-102 |